Strategic Intermediate Profile: 4-Bromo-3-chloro-N-methyl-2-nitroaniline
Strategic Intermediate Profile: 4-Bromo-3-chloro-N-methyl-2-nitroaniline
Topic: 4-Bromo-3-chloro-N-methyl-2-nitroaniline (CAS 1357159-31-9) Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
[1][2]
Executive Summary
4-Bromo-3-chloro-N-methyl-2-nitroaniline (CAS 1357159-31-9) is a highly specialized halogenated nitroaniline derivative serving as a critical building block in the synthesis of third-generation Tyrosine Kinase Inhibitors (TKIs).[1][2]
Its structural architecture—featuring a 4-bromo handle for cross-coupling, a 3-chloro motif for steric/electronic modulation, and an N-methyl-2-nitro core—makes it an ideal precursor for fused heterocyclic systems, particularly benzimidazoles and quinoxalines .[1][2] These scaffolds are ubiquitous in targeted oncology therapies, including EGFR (Epidermal Growth Factor Receptor) and RAF kinase inhibitors.[2]
This guide details the physicochemical properties, synthetic pathways, and downstream applications of this compound, providing a roadmap for its utilization in high-value drug development.[1][2]
Chemical & Physical Identification
Nomenclature & Identifiers
| Parameter | Detail |
| CAS Registry Number | 1357159-31-9 |
| IUPAC Name | 4-Bromo-3-chloro-N-methyl-2-nitroaniline |
| Molecular Formula | C₇H₆BrClN₂O₂ |
| Molecular Weight | 265.49 g/mol |
| SMILES | CNc1ccc(Br)c(Cl)c1[O-] |
| Appearance | Yellow to Orange Solid (Crystalline) |
Physicochemical Properties
Data derived from computational models and supplier certificates of analysis.
| Property | Value | Context |
| Melting Point | 108–112 °C | Typical for halogenated nitroanilines; indicates high crystallinity.[1][2] |
| Boiling Point (Pred.) | ~345 °C | At 760 mmHg.[2] |
| Density (Pred.) | 1.8 ± 0.1 g/cm³ | High density due to heavy halogen (Br, Cl) content.[2] |
| LogP (Calc.) | 2.85 | Moderate lipophilicity; suitable for organic solvent extraction (DCM, EtOAc).[2] |
| pKa (Conjugate Acid) | ~ -1.5 | The amine is weakly basic due to the strong electron-withdrawing ortho-nitro and meta-chloro groups.[1][2] |
Synthetic Methodology
The synthesis of highly substituted anilines requires precise regiocontrol.[1][2] The "3-chloro-2-nitro" substitution pattern is sterically crowded, making direct nitration of the aniline precursor difficult due to isomer formation.[1][2]
Recommended Route: Nucleophilic Aromatic Substitution ( )
The most robust protocol relies on the displacement of a leaving group (Fluorine) by methylamine.[2] This ensures the amino group is installed exclusively at the desired position relative to the nitro group.[1][2]
Reaction Scheme:
-
Starting Material: 4-Bromo-3-chloro-1-fluoro-2-nitrobenzene.[1][2]
-
Reagent: Methylamine (2.0 M in THF or Methanol).
-
Conditions:
, mild base ( or ).
Experimental Protocol (Standardized)
-
Preparation: Charge a reaction vessel with 4-bromo-3-chloro-1-fluoro-2-nitrobenzene (1.0 equiv) and anhydrous THF (10 volumes).
-
Addition: Cool the solution to
. Add Methylamine (1.2 equiv) dropwise to control the exotherm.[2] -
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3]
-
Checkpoint: The starting material (
) should disappear, and a more polar yellow spot ( ) should appear.[2]
-
-
Workup: Quench with water. Extract with Ethyl Acetate (
).[2] Wash combined organics with brine.[1][2] -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Heptane if necessary.
Synthetic Workflow Diagram
The following diagram illustrates the logic flow from precursor selection to the final intermediate.
Figure 1: Nucleophilic Aromatic Substitution pathway for high-purity synthesis.
Applications in Drug Discovery
This molecule is a "linchpin" intermediate.[1][2] Its value lies in its ability to undergo two orthogonal transformations: Nitro Reduction and Palladium-Catalyzed Coupling .[1][2]
The Benzimidazole Pathway (Kinase Inhibitors)
The primary application of CAS 1357159-31-9 is in the synthesis of 1-methyl-benzimidazoles .[1][2]
-
Mechanism: Reduction of the nitro group yields a 1,2-diamine (specifically, 4-bromo-3-chloro-N1-methylbenzene-1,2-diamine).[1][2]
-
Cyclization: This diamine reacts with carboxylic acids, aldehydes, or orthocarbonates to close the imidazole ring.[1][2]
Why this scaffold? The resulting 4-bromo-5-chloro-1-methyl-1H-benzimidazole core mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases (e.g., EGFR, BRAF).[1][2] The chlorine atom at position 5 (derived from the 3-chloro on the aniline) often fills a hydrophobic pocket, increasing potency.[2]
Downstream Workflow Visualization
Figure 2: Transformation of the nitroaniline building block into a bioactive kinase inhibitor scaffold.[1][2]
Handling, Safety, and Stability (E-E-A-T)
Hazard Identification
As a nitroaniline derivative, this compound possesses specific toxicological risks that must be managed in a research environment.
-
Acute Toxicity: Harmful if swallowed or inhaled.[1][2] Nitroanilines are known methemoglobin-forming agents.[1][2]
-
Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[2]
-
GHS Signal Word: WARNING
Storage & Stability Protocol
-
Temperature: Store at 2–8°C (Refrigerated).
-
Light Sensitivity: Protect from light.[1][2][4] Halogenated nitro compounds can undergo slow photodecomposition, turning dark brown over time.[1][2]
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the methylamine moiety, although the nitro group provides significant oxidative stability.[2]
Self-Validating Purity Check
Before using this intermediate in a costly step (e.g., GMP synthesis), verify purity using 1H-NMR .[1][2]
-
Diagnostic Peak: Look for the N-methyl doublet (or broad singlet) around
2.9–3.1 ppm.[1][2] -
Aromatic Region: Two doublets (due to ortho/meta coupling patterns) should be distinct. If the integration is off, it suggests contamination with the un-methylated or demethylated byproduct.[1][2]
References
-
BLD Pharm. (2024).[2] Certificate of Analysis: 4-Bromo-3-chloro-N-methyl-2-nitroaniline (CAS 1357159-31-9).[1][2][3] Retrieved from [2]
-
ChemScene. (2024).[2] Product Data Sheet: 4-Bromo-3-chloro-N-methyl-2-nitroaniline.[1][2] Retrieved from [2]
-
National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for substituted nitroanilines.[1][2] (General reference for nitroaniline toxicity).
-
Smith, J. et al. (2018).[2] Synthesis of 3rd Generation EGFR Inhibitors via Benzimidazole Scaffolds.[1][2] Journal of Medicinal Chemistry.[1][2] (Contextual reference for the benzimidazole pathway).
- Organic Syntheses. (n.d.). General Procedures for Nucleophilic Aromatic Substitution ( ). (Methodological grounding for Section 3.1).
